5-(1H-pyrrol-1-yl)isophthalic acid
Overview
Description
5-(1H-Pyrrol-1-yl)isophthalic acid is a chemical compound with the linear formula C12H9NO4 . It is also known by its IUPAC name 5-(2,5-dihydro-1H-pyrrol-1-yl)isophthalic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 5-(1H-pyrrol-1-yl)isophthalic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex to convert primary diols and amines to 2,5-unsubstituted pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can produce N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of 5-(1H-pyrrol-1-yl)isophthalic acid is represented by the linear formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) .Scientific Research Applications
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Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs .
- Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- They have applications in antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial drugs and many more .
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Transition Metal Chemistry
- Cobalt (II) complexes derived from a similar compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, have been synthesized .
- These complexes exhibit antiferromagnetic interactions .
- The structure of one of the compounds consists of tetranuclear cobalt clusters which were linked by the acid ligands to generate a layered structure .
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Biochemistry
- Pyrrothiogatain, a derivative of pyrrole, is a novel inhibitor of GATA family proteins .
- It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
- It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
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Coordination Chemistry
- A series of coordination polymers have been synthesized using a semi-rigid bifunctional ligand 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid .
- These polymers have been synthesized in mixed solvents under solvothermal conditions .
- The complexes were characterized using X-ray single-crystal diffraction, elemental analysis, IR spectroscopy, PXRD and TGA .
- The solid state photoluminescent properties of the ligand and compounds have also been studied at room temperature .
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Material Science
- Isophthalic Acid, a compound similar to “5-(1H-pyrrol-1-yl)isophthalic acid”, plays an indispensable role in various industrial applications .
- It is used in the production of high-performance resins, polymers, inks, and coatings .
- Its unique properties such as improved thermal stability and chemical resistance stem from its distinct molecular structure .
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Transition Metal Coordination Polymers
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Magnetic Properties of Cobalt (II) Complexes
- Cobalt (II) complexes derived from a similar compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, have been synthesized .
- These complexes exhibit antiferromagnetic interactions .
- The structure of one of the compounds consists of tetranuclear cobalt clusters which were linked by the acid ligands to generate a layered structure .
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Coordination Polymers
- A series of coordination polymers have been synthesized using a semi-rigid bifunctional ligand 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid .
- These polymers have been synthesized in mixed solvents under solvothermal conditions .
- The complexes were characterized using X-ray single-crystal diffraction, elemental analysis, IR spectroscopy, PXRD and TGA .
- The solid state photoluminescent properties of the ligand and compounds have also been studied at room temperature .
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Material Science
- Isophthalic Acid, a compound similar to “5-(1H-pyrrol-1-yl)isophthalic acid”, plays an indispensable role in various industrial applications .
- It is used in the production of high-performance resins, polymers, inks, and coatings .
- Its unique properties such as improved thermal stability and chemical resistance stem from its distinct molecular structure .
-
Metal–Organic Frameworks
properties
IUPAC Name |
5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWECJRMOKHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrrol-1-yl)isophthalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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